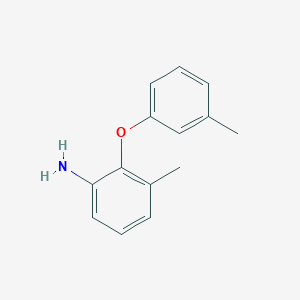

3-Methyl-2-(m-tolyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-3-7-12(9-10)16-14-11(2)6-4-8-13(14)15/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKGTGUKOZWJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC=C2N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization of 3 Methyl 2 M Tolyloxy Aniline

X-ray Crystallography for Solid-State Molecular Geometry

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for a crystalline form of 3-Methyl-2-(m-tolyloxy)aniline was found. The determination of solid-state molecular geometry through single-crystal X-ray diffraction requires that the compound can be crystallized and that this crystalline form is of sufficient quality for analysis.

Advanced Computational and Quantum Chemical Investigations of 3 Methyl 2 M Tolyloxy Aniline

Quantum Chemical Methods for Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 3-Methyl-2-(m-tolyloxy)aniline. These computational techniques solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms (molecular geometry).

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies due to its balance of accuracy and computational efficiency. arabjchem.orgarxiv.org

For this compound, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-31G* or higher, would be performed to find the ground-state geometry. arabjchem.orgscispace.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. Studies on various N,N-diacylaniline derivatives have successfully used the B3LYP/6-31G* level of theory to optimize ground state geometries and compute vibrational frequencies. arabjchem.org The results of such calculations provide a detailed picture of the molecule's shape, including the planarity of the aniline (B41778) ring and the orientation of the tolyloxy and methyl substituents. The accuracy of these theoretical results is often validated by comparing them with experimental data from related molecules. scispace.com

Table 1: Illustrative Geometrical Parameters for an Aniline Derivative Core Structure (Optimized via DFT) Note: This table provides example data typical for aniline-like structures to illustrate the output of DFT calculations, not specific data for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-N (ring-amino) | ~1.40 Å |

| Bond Length | C-O (ring-ether) | ~1.37 Å |

| Bond Angle | C-N-H | ~113° |

| Dihedral Angle | C-C-O-C | Variable (defines tolyloxy orientation) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. rsc.org

For this compound, ab initio calculations could be used to predict a range of properties, including dipole moments, polarizability, and electronic transition energies. While computationally more demanding than DFT, these methods are crucial for benchmarking and for systems where DFT may be less reliable. rsc.org For instance, ab initio molecular dynamics simulations can be employed to study complex chemical reactions and thermodynamic properties in the condensed phase, offering insights into processes that are difficult to observe experimentally. nih.govmdpi.com

Molecular Orbital Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info For this compound, DFT calculations would be used to determine the energies of these orbitals. The electron-donating nature of the amino and methyl groups, and the electronic influence of the tolyloxy group, would significantly affect the HOMO and LUMO energy levels. researchgate.net Visualization of the HOMO and LUMO electron density surfaces would show where these orbitals are located on the molecule, indicating the likely sites for electrophilic and nucleophilic attack. In many substituted anilines, the HOMO is typically localized over the aniline ring and the nitrogen atom, while the LUMO distribution depends on the nature of the substituents. thaiscience.inforesearchgate.net

Table 2: Example HOMO-LUMO Data for Substituted Anilines Note: This table presents typical values for related compounds to illustrate the concept and is not specific to this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.77 | -0.34 | 5.43 |

| p-Nitroaniline | -6.68 | -2.14 | 4.54 |

| p-Toluidine (4-methylaniline) | -5.45 | -0.21 | 5.24 |

Prediction of Reactivity and Site Selectivity (e.g., Nucleophilicity)

Computational methods can predict the reactivity and site selectivity of this compound. The nitrogen atom of the amino group, with its lone pair of electrons, is expected to be the primary nucleophilic center. The nucleophilicity, or the ability to attack an electron-deficient center, is influenced by the electronic effects of the substituents on the aromatic ring. reddit.com

Electron-donating groups, like the methyl group, generally increase the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity compared to unsubstituted aniline. DFT-based reactivity descriptors, such as the Fukui function and global nucleophilicity index, can be calculated to quantify these effects. benthamdirect.comsemanticscholar.org These calculations can pinpoint the most reactive atoms in the molecule. For aniline derivatives, the nitrogen atom and specific carbon atoms on the ring (typically ortho and para to the amino group) are often the most reactive sites for electrophilic attack. benthamdirect.com Such computational predictions are invaluable for understanding reaction mechanisms and designing synthetic pathways.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of single bonds, particularly the C-O and C-N bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

This is achieved by mapping the potential energy surface (PES). A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. weizmann.ac.ilaps.org For this compound, a relaxed PES scan would be performed by systematically rotating the dihedral angles around the C(ring)-O(ether) and C(ring)-N bonds and calculating the energy at each step using DFT. The resulting plot of energy versus dihedral angle reveals the low-energy conformers (energy minima) and the transition states (energy maxima) that separate them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments, which in turn influences its biological activity and physical properties.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack together in a specific arrangement known as a crystal lattice. The nature of this packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially π–π stacking.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within a crystal structure. scirp.orgscirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules. By mapping properties like normalized contact distance (d_norm) onto this surface, it is possible to identify specific intermolecular contacts. nih.gov For this compound, the amino group (N-H) would act as a hydrogen-bond donor, while the oxygen and nitrogen atoms could act as acceptors. Hirshfeld analysis would reveal the relative importance of these and other interactions, such as H···H, C···H, and O···H contacts, in stabilizing the crystal packing. nih.gov This information is vital for crystal engineering and understanding the material's properties.

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the current literature, the dynamic behavior of its core components, namely the diphenyl ether and substituted aniline moieties, has been the subject of computational studies. These studies provide foundational insights into the potential dynamic characteristics of the target molecule.

MD simulations on analogous systems, such as diphenyl ether (DPE), reveal the significant influence of intramolecular and solvent-solute interactions on molecular conformation and dynamics. For instance, dispersion interactions are known to be omnipresent in large aromatic systems and can shape the potential energy surface and structural evolution of molecules like DPE. Upon photoexcitation, the DPE molecule is excited to the S1 state and undergoes vibrational energy transfer to solvent molecules within picoseconds, followed by decay through internal conversion.

Furthermore, studies on polymers containing diphenyl components, such as poly(dimethyl-co-diphenyl)siloxane, show that the incorporation of phenyl groups significantly alters the microscopic properties of the material, including chain dynamics and relaxation. An increase in the molar ratio of the diphenyl component leads to an expansion in the size of the polymer chain and a notable decrease in chain diffusivity. This slowing of dynamics is attributed to a complex interplay between structural and dynamic changes induced by phenyl substitution.

Extrapolating from these findings, MD simulations of this compound would likely focus on several key areas:

Conformational Dynamics: The torsional angles around the ether linkage are a primary focus. The flexibility of the C-O-C bond allows for a range of conformations, and simulations can quantify the rotational energy barriers and the preferred dihedral angles in various solvent environments. The presence of the methyl groups on both phenyl rings would introduce steric hindrance, influencing the equilibrium geometry and the dynamics of conformational changes.

Vibrational Analysis: Simulations can predict the vibrational spectra (IR and Raman) of the molecule. The characteristic frequencies associated with the N-H stretches of the aniline group, the C-O-C stretches of the ether linkage, and the various C-H and C-C vibrations of the aromatic rings can be calculated and compared with experimental data to validate the force fields used in the simulation.

The following table summarizes key dynamic parameters that would be of interest in a hypothetical MD simulation of this compound, based on studies of analogous compounds.

| Dynamic Parameter | Investigated Aspect | Expected Influencing Factors |

| Dihedral Angle Distribution | Conformational preferences around the ether linkage | Steric hindrance from methyl groups, solvent polarity |

| Rotational Correlation Time | Rate of molecular tumbling in solution | Molecular size and shape, solvent viscosity |

| Translational Diffusion Coefficient | Mobility of the molecule through the solvent | Solvent viscosity, temperature, solute-solvent interactions |

| Solvent Shell Structure | Organization of solvent molecules around the solute | Hydrogen bonding (for polar solvents), dispersion forces |

Mechanistic Studies of Chemical Reactions Involving the Aniline and Ether Linkages

The reactivity of this compound is primarily dictated by the aniline and ether functional groups. Quantum chemical calculations on related molecules have provided significant insights into the mechanisms of reactions involving these moieties.

Reactions at the Aniline Linkage:

The aniline group is a versatile functional group that can undergo a variety of reactions. Computational studies on substituted anilines have elucidated the mechanisms of several key transformations.

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, in this compound, the ortho positions are sterically hindered by the methyl and tolyloxy groups, suggesting that substitution at the para position relative to the amino group would be favored.

Radical Reactions: The reaction of aniline with radicals, such as the methyl radical (CH₃•), has been theoretically investigated. These studies show that the reaction can proceed through two main channels: hydrogen abstraction from the -NH₂ group or radical addition to the aromatic ring. researchgate.net The H-abstraction from the amino group is often found to be the most energetically favorable pathway. researchgate.net For radical addition, the ortho and para positions are typically the most reactive sites.

Nucleophilic Addition/Substitution: Computational studies on the reaction of anilines with quinones have shown a preference for addition/oxidation mechanisms over nucleophilic substitution. nih.gov The evaluation of the energy barriers for the nucleophilic attack indicates a kinetic preference for the addition/oxidation product. nih.gov

A computational study on the intramolecular radical addition to aniline derivatives using Density Functional Theory (DFT) highlighted the importance of polar effects. nih.govd-nb.info It was found that a combination of electrophilic radicals with nucleophilic arenes results in the highest reaction rates. nih.govd-nb.info The substitution at the nitrogen atom of the aniline is also crucial, with methyl substitution leading to slower addition than phenyl substitution. nih.govd-nb.info

The following table presents hypothetical comparative energy data for different reaction pathways involving the aniline moiety of a substituted aniline, based on findings from computational studies of related reactions.

| Reaction Type | Reaction Pathway | Relative Activation Energy (kcal/mol) | Thermodynamic Favorability |

| Radical Reaction with CH₃• | H-abstraction from -NH₂ | Low | Exothermic |

| CH₃• addition to ortho-position | Moderate | Endothermic | |

| CH₃• addition to para-position | Moderate-High | Endothermic | |

| Reaction with Quinone | Addition/Oxidation | Lower Barrier | Thermodynamically Preferred |

| Nucleophilic Substitution | Higher Barrier | Less Favorable |

Reactions at the Ether Linkage:

The ether linkage in diaryl ethers like this compound is generally stable. Cleavage of the C-O bond typically requires harsh conditions or specific catalysts. Mechanistic studies often focus on reactions such as hydrodeoxygenation or other catalytic cycles. The specific electronic effects of the methyl and amino substituents on the phenyl rings would modulate the reactivity of the ether bond compared to unsubstituted diphenyl ether.

Chemical Modification and Derivatization Strategies for 3 Methyl 2 M Tolyloxy Aniline Scaffolds

Introduction of Substituents on Aromatic Rings (Aniline and Tolyloxy Moieties)

The introduction of new substituents onto the aromatic rings of the 3-methyl-2-(m-tolyloxy)aniline scaffold is governed by the principles of electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are directed by the activating or deactivating nature of the groups already present on the rings. openstax.orglibretexts.org

On the aniline (B41778) ring, the primary amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methyl group (-CH₃) is a weak activating group, also with an ortho, para-directing influence. On the tolyloxy ring, the ether oxygen (-O-) is an activating, ortho, para-directing group, while the methyl group is also a weak activator.

Table 1: Effects of Common Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Weakly Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Weakly Deactivating | Ortho, Para |

| -CHO, -COR | Moderately Deactivating | Meta |

| -CO₂H, -CO₂R, -CN | Moderately Deactivating | Meta |

Chemical Transformations of the Amine Functional Group

The primary amine of this compound is a key site for chemical transformations, allowing for the introduction of a wide variety of functional groups.

The amine group can be readily acylated to form amides. This is typically achieved by reacting the aniline with acylating agents such as acyl chlorides or acid anhydrides. This transformation is significant because it converts the strongly activating and basic amino group into a moderately activating and less basic amido group (-NHCOR). libretexts.org This change in electronic properties can be useful to moderate the reactivity of the aniline ring during subsequent electrophilic substitution reactions, preventing polysubstitution. libretexts.org The resulting amide can later be hydrolyzed back to the amine if desired. libretexts.org

Alkylation of the primary amine can produce secondary or tertiary amines. This can be accomplished through various methods, including reaction with alkyl halides. However, direct alkylation can sometimes lead to multiple alkylations. A common strategy for controlled mono-N-alkylation of aromatic amines involves the "borrowing hydrogen" strategy using alcohols as alkylating agents in the presence of a suitable catalyst. Another approach is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine.

Table 2: Common Transformations of the Aniline Amine Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |

| Alkylation | Alkyl halide (R-X) | Secondary amine (-NHR) |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR'), followed by a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

Structure-Property Relationship (SPR) Studies of this compound Derivatives

The electronic and chemical properties of this compound derivatives are intrinsically linked to their molecular structure. The strategic placement of various substituents can modulate these properties, a concept central to the field of medicinal chemistry and materials science. Although specific experimental data for this exact scaffold are scarce, well-established principles of physical organic chemistry allow for the extrapolation of structure-property relationships (SPR).

The electronic landscape of the this compound scaffold is primarily dictated by the interplay of inductive and resonance effects of its constituent groups and any additional substituents. The aniline moiety, with its nitrogen lone pair, can donate electron density into its attached aromatic ring, while the tolyloxy group, also possessing an oxygen with lone pairs, can similarly influence the electron distribution. Computational studies on analogous compounds like 2-phenoxyaniline (B124666) confirm the potential for intramolecular charge transfer, a key factor in determining the molecule's electronic properties. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's stability, reactivity, and spectroscopic properties. nih.govnih.gov

Substituents can systematically tune these frontier orbital energies. Electron-donating groups (EDGs) like alkyl, alkoxy, or amino groups generally raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) tend to lower the LUMO energy, enhancing the molecule's electron-accepting capabilities. rsc.orgminoofar.com Both types of substituents often lead to a reduction in the HOMO-LUMO gap, which can be correlated with changes in the molecule's absorption spectra. nih.gov

The following interactive table illustrates the predicted effects of various substituents at the 4-position of the aniline ring on the electronic properties of the this compound scaffold. The values are hypothetical and based on established trends in physical organic chemistry.

| Substituent (at 4-position) | Hammett Constant (σp) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| -NH₂ (Amino) | -0.66 | -5.10 | -0.80 | 4.30 |

| -OCH₃ (Methoxy) | -0.27 | -5.25 | -0.75 | 4.50 |

| -CH₃ (Methyl) | -0.17 | -5.35 | -0.70 | 4.65 |

| -H (Hydrogen) | 0.00 | -5.50 | -0.65 | 4.85 |

| -Cl (Chloro) | 0.23 | -5.65 | -0.90 | 4.75 |

| -CN (Cyano) | 0.66 | -5.80 | -1.10 | 4.70 |

| -NO₂ (Nitro) | 0.78 | -6.00 | -1.25 | 4.75 |

Note: The Hammett constant (σp) is a measure of the electronic effect of a substituent in the para position. Negative values indicate electron-donating properties, while positive values indicate electron-withdrawing properties. wikipedia.org These predictions are based on general principles and would require validation through quantum chemical calculations or experimental measurements.

Substituents not only alter the electronic properties but also have a profound impact on the chemical reactivity and stability of the this compound scaffold.

Reactivity: The reactivity of the aniline ring towards electrophilic aromatic substitution is significantly influenced by the electronic nature of the substituents.

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or further alkyl groups would increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. These groups are typically activating and direct incoming electrophiles to the ortho and para positions. chemistrysteps.com

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like -NO₂ or -CF₃ would decrease the electron density of the aromatic rings, deactivating them towards electrophilic substitution and directing incoming electrophiles to the meta position. doubtnut.com

The basicity of the aniline nitrogen is also highly sensitive to substituent effects. EDGs on the aniline ring increase the electron density on the nitrogen, thereby increasing its basicity. In contrast, EWGs pull electron density away from the nitrogen, reducing its basicity. doubtnut.combohrium.com

The relationship between substituent electronic effects and reaction rates can often be quantified using the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.

The following interactive table provides a hypothetical correlation between substituent type and the relative rate of a representative electrophilic substitution reaction on the aniline ring.

| Substituent (at 4-position) | Hammett Constant (σp) | Predicted Relative Rate (k/k₀) |

| -NH₂ | -0.66 | 500 |

| -OCH₃ | -0.27 | 80 |

| -CH₃ | -0.17 | 25 |

| -H | 0.00 | 1 |

| -Cl | 0.23 | 0.2 |

| -CN | 0.66 | 0.01 |

| -NO₂ | 0.78 | 0.001 |

Stability: The stability of this compound derivatives can be influenced by both electronic and steric factors. For instance, bulky substituents near the ether linkage could potentially hinder rotation around the C-O bonds, possibly leading to atropisomerism if the steric hindrance is significant enough. nih.gov Electronically, the presence of groups that can delocalize charge can stabilize reactive intermediates, thereby affecting reaction pathways and the stability of the molecule under certain conditions. The stability of related diaryldiazo compounds, for example, is known to be influenced by the electronic nature of the substituents. researchgate.net

Emerging Applications of 3 Methyl 2 M Tolyloxy Aniline As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The diaryl ether motif is a crucial structural element found in numerous natural products and biologically active compounds. nih.govacs.org The synthesis of these structures, including derivatives of 3-Methyl-2-(m-tolyloxy)aniline, often relies on modern cross-coupling reactions. rsc.org Methodologies such as the Ullmann condensation, Buchwald-Hartwig coupling, and Chan-Lam coupling are instrumental in forming the characteristic C-O bond of the diaryl ether. rsc.orgorganic-chemistry.org

Once synthesized, this compound serves as a valuable building block. Its aniline (B41778) group can undergo a variety of transformations, making it a key intermediate for more complex molecular architectures. beilstein-journals.org For instance, diaryl ether intermediates are pivotal in the scalable synthesis of oxazine (B8389632) and xanthene fluorophores, which are essential tools in fluorescence spectroscopy and cellular imaging. squarespace.com The presence of both amine and ether functionalities allows for sequential, selective reactions, enabling the construction of intricate molecular frameworks. The reactivity of the aniline core can be modulated for use in reactions such as N-arylation to form triarylamines or further electrophilic aromatic substitutions. organic-chemistry.orgbeilstein-journals.org

| Reaction Type | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Ullmann Condensation | Copper catalyst, high temperatures | A classic method coupling an aryl halide with a phenol (B47542) to form the diaryl ether bond. nih.gov | nih.gov |

| Buchwald-Hartwig C-O Coupling | Palladium catalyst, phosphine (B1218219) ligands | A versatile and milder method for forming C-O bonds between aryl halides and alcohols/phenols. nih.govrsc.org | nih.govrsc.org |

| Chan-Lam Coupling | Copper catalyst, arylboronic acids | Couples phenols with arylboronic acids to form diaryl ethers at or near room temperature. rsc.org | rsc.org |

| SNAr Reaction | Base (e.g., KF/Al2O3), Microwave | A solvent-free method for coupling phenols to electron-deficient aryl halides. nih.gov | nih.gov |

Scaffold for Novel Material Development (excluding specific drug applications)

The diaryl ether framework is considered a "privileged scaffold" due to its prevalence in compounds with significant biological and material properties. acs.org The structural rigidity, thermal stability, and electronic characteristics imparted by this motif make this compound an attractive scaffold for the development of novel organic materials. Chemical supplier catalogs identify the compound as a building block for materials science, including potential applications in Organic Light-Emitting Diodes (OLEDs), magnetic materials, and as an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com

The phenoxy aniline structure is a component in various functional materials. sihaulichemicals.co.in Its derivatives are utilized in the synthesis of dyes and can undergo substitution reactions to tailor properties for specific applications, such as adjusting electronic energy levels or enhancing intermolecular interactions in solid-state materials. squarespace.comsihaulichemicals.co.in The combination of the electron-donating amine group and the flexible ether linkage allows for fine-tuning of photophysical and electronic properties, which is essential for creating advanced materials for optoelectronic devices.

Ligand Design in Catalysis (e.g., transition metal catalysis)

The aniline nitrogen in this compound provides a coordination site for transition metals, making it a candidate for ligand design in catalysis. bldpharm.com Aniline derivatives are foundational to various ligands that facilitate challenging chemical transformations. For example, specialized pyridine-based ligands have been developed to promote the meta-C–H arylation of aniline substrates, showcasing the importance of the amine moiety in directing catalytic activity. nih.govresearchgate.net

Furthermore, diaryl ether structures are used to create monodentate phosphine ligands (e.g., DAE-Phos) for palladium-catalyzed cross-coupling reactions, such as the arylation of amines. researchgate.net The bulky, sterically demanding nature of the tolyloxy and methylphenyl groups in this compound can be advantageous in ligand design. Steric hindrance around the metal center can influence catalyst reactivity and selectivity, often leading to milder reaction conditions and broader substrate scope in C-O and C-N bond-forming reactions. nih.govnih.gov

| Structural Motif | Application in Catalysis | Mechanism/Function | Reference |

|---|---|---|---|

| Aniline Moiety | Directing group for C-H activation | The amine coordinates to the metal center, directing functionalization to a specific position on the aryl ring. nih.gov | nih.govresearchgate.net |

| Diaryl Ether Backbone | Scaffold for phosphine ligands | Provides a rigid, sterically-defined framework to position the coordinating phosphine atom for optimal catalytic activity. researchgate.net | researchgate.net |

| Aniline Nitrogen | N-donor ligand component | Acts as a Lewis base to coordinate with and stabilize transition metal catalysts in various cross-coupling reactions. nih.gov | nih.gov |

Building Block for Advanced Polymer Architectures

Substituted anilines are important monomers for the synthesis of conducting polymers and other advanced polymer architectures. bldpharm.com The oxidative polymerization of aniline and its derivatives is a common method to produce polyanilines (PANI), a class of polymers known for their electrical conductivity and environmental stability. ias.ac.in

The properties of the resulting polymer can be significantly altered by the substituents on the aniline monomer. For instance, alkyl or alkoxy groups, such as those in this compound, can enhance the polymer's solubility in common organic solvents, which is a major advantage over the often intractable parent polyaniline. ias.ac.inrsc.org While increased solubility facilitates processing and film casting, bulky side chains can sometimes decrease the polymer's electrical conductivity by increasing the distance between polymer chains and hindering charge transport. The copolymerization of substituted anilines like 2-methylaniline with aniline allows for the tuning of properties, balancing processability and conductivity. researchgate.net Therefore, this compound represents a promising monomer for creating soluble, processable polymers whose electronic and physical properties can be tailored for specific applications. nih.gov

| Substituent Type | Effect on Solubility | Effect on Conductivity | Reference |

|---|---|---|---|

| Alkoxy (e.g., Methoxy) | Increases solubility in organic solvents (NMP, DMF, CHCl3). ias.ac.in | Generally decreases conductivity compared to unsubstituted PANI. ias.ac.in | ias.ac.in |

| Alkyl (e.g., Methyl, Propyl) | Solubility increases with the length of the alkyl chain. | Conductivity decreases as side chain length increases. | |

| Phenoxy Acetic Acid (as dopant) | High solubility in polar solvents like DMF and DMSO. | Provides moderate conductivity (~10-3 S/cm). |

Development of Chemical Probes and Sensors

The amine functional group is a common component in the design of chemical probes and sensors due to its ability to interact with analytes through various mechanisms, including hydrogen bonding, acid-base reactions, and metal coordination. nih.gov Aniline and its derivatives are used in optical and electrochemical sensors for detecting a range of analytes, including amine vapors and metal ions. nih.govresearchgate.net

The development of sensors based on aniline-containing structures often relies on changes in optical properties (colorimetric or fluorescent) upon interaction with an analyte. For example, a pH indicator adsorbed onto a matrix can detect amine vapors through a color change. researchgate.net In fluorescent chemosensors, an amine-containing binding unit, such as di-(2-picolyl)amine (DPA), can coordinate with metal ions like Zn²⁺, leading to a significant enhancement of fluorescence. mdpi.com The aniline moiety in this compound could be functionalized to incorporate such chelating units or be integrated into conjugated systems where interaction with an analyte perturbs the electronic structure, resulting in a detectable signal. The ability of conductive polymers made from aniline derivatives to change their properties upon protonation or interaction with analytes also makes them promising materials for sensor applications that can operate at room temperature. rsc.org

Prospective Research Directions and Unexplored Chemical Avenues for 3 Methyl 2 M Tolyloxy Aniline

Development of Novel and Sustainable Synthetic Methodologies

While specific synthetic procedures for 3-Methyl-2-(m-tolyloxy)aniline are not extensively detailed in current literature, its diaryl ether and aniline (B41778) components suggest several plausible and established synthetic strategies that can be optimized for sustainability. The classical Ullmann condensation and the modern Buchwald-Hartwig amination are primary candidates for constructing the core structure of this molecule.

The Ullmann condensation, a copper-catalyzed reaction, could be employed to form the diaryl ether bond by coupling a substituted phenol (B47542) with an aryl halide. acs.org For the synthesis of this compound, this could involve the reaction of 2-halo-3-methylaniline with m-cresol (B1676322) or the coupling of 3-methyl-2-halophenol with m-toluidine, followed by the introduction or modification of the amino group. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. acs.org Future research could focus on developing more sustainable Ullmann-type reactions using catalytic amounts of copper, alternative energy sources like microwave irradiation, and greener solvents.

The palladium-catalyzed Buchwald-Hartwig amination offers a versatile and milder alternative for the formation of the C-N bond. researchgate.netyoutube.com This reaction could be utilized to couple an amine with an aryl halide or triflate. purdue.edu A potential route to this compound via this method would involve the reaction of 2-(m-tolyloxy)aniline with a methylating agent or, more directly, the coupling of 2-(m-tolyloxy)aryl halide with methylamine. The development of more efficient and recyclable palladium catalysts, as well as the use of more environmentally benign bases and solvents, would enhance the sustainability of this approach. researchgate.net

Furthermore, novel synthetic strategies that combine elements of both C-O and C-N bond formation in a one-pot or tandem fashion could be explored. The use of earth-abundant metal catalysts, such as iron or nickel, in place of precious metals like palladium, is another promising avenue for developing more economical and sustainable syntheses. nih.gov

| Synthetic Method | Key Features | Potential for Sustainability |

| Ullmann Condensation | Copper-catalyzed C-O bond formation. acs.org | Use of catalytic copper, microwave-assisted synthesis, greener solvents. |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. researchgate.netyoutube.com | Recyclable catalysts, environmentally benign bases and solvents. researchgate.net |

| Novel Methodologies | Tandem C-O/C-N bond formation, use of earth-abundant metal catalysts. | Increased efficiency, reduced cost and environmental impact. nih.gov |

Exploration of Unprecedented Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to a wide range of unexplored chemical transformations. The aniline moiety is a particularly reactive handle for derivatization.

The amino group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions of the aniline ring. researchgate.net Given the existing substitution, this would likely lead to functionalization at the 4- and 6-positions. The high reactivity of the aniline ring often leads to polysubstitution, a challenge that can be overcome by converting the amino group to a less activating amide group prior to electrophilic substitution. researchgate.net This would allow for more controlled and selective functionalization.

The amino group can also be converted into a diazonium salt, a highly versatile intermediate that can be displaced by a wide variety of nucleophiles to introduce a range of functional groups, including halogens, cyano, hydroxyl, and aryl groups. This opens up a vast chemical space for the synthesis of novel derivatives.

Furthermore, the C-N bond of the aniline can participate in various cross-coupling reactions. While the Buchwald-Hartwig amination is typically used for its formation, under certain conditions, the C-N bond can be cleaved and functionalized. acs.org Additionally, intramolecular reactions, such as cyclizations, could be explored, potentially leading to novel heterocyclic scaffolds. The presence of two aromatic rings also presents opportunities for C-H activation and functionalization, allowing for the direct introduction of new substituents without pre-functionalization. youtube.com

| Reaction Type | Potential Outcome | Key Considerations |

| Electrophilic Aromatic Substitution | Functionalization of the aniline ring at the 4- and 6-positions. | Control of polysubstitution by converting the amine to an amide. researchgate.net |

| Diazotization | Introduction of a wide range of functional groups. | Versatile method for diversification. |

| Cross-Coupling Reactions | Further derivatization via C-N bond cleavage or C-H activation. acs.orgyoutube.com | Access to a broad range of novel structures. |

| Intramolecular Cyclization | Formation of novel heterocyclic scaffolds. | Potential for creating complex molecular architectures. |

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling, particularly using Density Functional Theory (DFT), offers a powerful tool for predicting the chemical behavior and properties of this compound, thereby guiding experimental efforts. umn.edu Although no specific computational studies on this molecule have been reported, the extensive application of these methods to substituted anilines provides a clear roadmap for future in silico investigations.

DFT calculations can be employed to determine the molecule's optimized geometry, conformational preferences, and electronic structure. nih.gov Key parameters such as molecular orbital energies (HOMO and LUMO), dipole moments, and atomic charges can be calculated to understand its reactivity and potential for intermolecular interactions. nih.gov The energy gap between the HOMO and LUMO can provide insights into the molecule's electronic transitions and potential applications in materials science. researchgate.net

Furthermore, computational methods can predict various physicochemical properties, such as pKa, which is crucial for understanding its behavior in different chemical environments. The prediction of spectroscopic properties, including vibrational frequencies (IR and Raman), can aid in the characterization of the molecule and its derivatives. researchgate.net

For medicinal chemistry applications, in silico studies can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for drug development. researchgate.net Molecular docking simulations can be used to investigate the binding of this compound-based scaffolds to biological targets, thereby identifying potential therapeutic applications. nih.gov

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO/LUMO energies, dipole moment. umn.edunih.gov | Understanding reactivity, predicting spectroscopic signatures. researchgate.netresearchgate.net |

| Ab initio Calculations | pKa, conformational analysis. | Predicting behavior in different environments. |

| In silico ADME Prediction | Absorption, Distribution, Metabolism, Excretion. researchgate.net | Assessing drug-likeness. |

| Molecular Docking | Binding affinity to biological targets. nih.gov | Identifying potential therapeutic applications. |

Design of Next-Generation Scaffolds with Tunable Chemical Properties

The core structure of this compound serves as an excellent starting point for the design of next-generation chemical scaffolds with tunable properties. The presence of multiple reaction sites allows for systematic modification and the creation of a library of derivatives with diverse functionalities.

By leveraging the reactions discussed in section 7.2, such as electrophilic substitution and transformations via diazonium salts, a wide array of substituents can be introduced onto the aniline ring. This would allow for the fine-tuning of the electronic and steric properties of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aniline and its reactivity in further transformations.

The development of a diverse library of this compound derivatives would be highly valuable for screening in various applications, including medicinal chemistry, materials science, and catalysis. The ability to systematically modify the scaffold would allow for the optimization of properties for specific functions.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives is well-suited for integration with modern technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and reduced reaction times. The synthesis of diaryl ethers and aniline derivatives has been successfully adapted to flow conditions, suggesting that the synthesis of this compound could also be performed in a continuous manner.

Automated synthesis platforms can be used to rapidly synthesize and screen a large number of derivatives. By combining automated liquid handling with flow reactors and online analytics, it is possible to explore a wide range of reaction conditions and substrates in a short period. This would be particularly valuable for optimizing the synthesis of this compound and for building a library of derivatives for property screening.

The integration of flow chemistry and automation would not only accelerate the research and development process for this compound but also provide a more sustainable and efficient manufacturing route for any future applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Methyl-2-(m-tolyloxy)aniline?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–H olefination using tert-butyl peroxybenzoate as an oxidant and ethyl acrylate as an olefination reagent. Key steps include optimizing ligand-catalyst systems (e.g., 3-methyl-2-(phenylthio)butanoic acid as a ligand with Pd(OAc)₂) and controlling reaction parameters (temperature, solvent) to achieve yields of 35–89% . Multi-step approaches involving protection/deprotection of amino groups (e.g., acetanilide intermediates) may also be employed, with purification via column chromatography .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/m-tolyloxy substituents (δ 2.0–2.5 ppm for methyl groups). Coupling constants (e.g., J = 8–10 Hz for ortho-substituted protons) help distinguish regioisomers .

- IR Spectroscopy : Detect N–H stretching (~3400 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the m-tolyloxy group .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal.

- Emergency Measures : Immediate use of eyewash stations and safety showers upon exposure .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Pd-catalyzed functionalization of this compound?

- Methodological Answer : Regioselectivity depends on ligand choice (e.g., S,O-ligands enhance para-selectivity) and solvent polarity (e.g., DCE stabilizes Pd intermediates). Competitive experiments with deuterated analogs can map C–H activation sites. Kinetic studies (e.g., varying acrylate equivalents) reveal rate-determining steps .

Q. What computational tools predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model HOMO-LUMO gaps and charge distribution. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-stacking in crystal structures). Vibrational spectra (IR/Raman) are validated against computed frequencies (e.g., Gabedit software) .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation of this compound?

- Methodological Answer :

- Variables : Catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH (3–9), and light intensity.

- Response Surface Methodology : Fit degradation efficiency data to quadratic models.

- Validation : Confirm optimal conditions (e.g., pH 7, 0.5 g/L catalyst) with <5% error .

Q. Why do conflicting reports exist on the catalytic efficiency of aniline dioxygenase for derivatives like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.